(Z)-2-(4-oxo-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid
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Description
Synthesis Analysis
The synthesis of this compound involves 1,3-Dipolar cycloaddition reactions of isatin-derived azomethine ylides . The main reaction has proceeded via a 1,3-Dipolar cycloaddition condensation of isatin derivatives .Molecular Structure Analysis
The molecular formula of this compound is C13H10N2O5S3. The molecular weight is 370.41.Chemical Reactions Analysis
The chemical reactions involved in the formation of this compound include 1,3-Dipolar cycloaddition reactions of isatin-derived azomethine ylides with carbon–carbon double bonds containing withdrawing groups . This represents a powerful approach to access the spirooxindole scaffold .Scientific Research Applications
Anticancer and Antitrypanosomal Activities
A study by Holota et al. (2019) synthesized derivatives related to the compound , evaluating their trypanocidal activity towards Trypanosoma brucei brucei and Trypanosoma brucei gambiense, and anticancer activity in vitro. These compounds demonstrated significant trypanocidal activity at sub-micromolar concentrations and selectivity indices, being non-toxic towards human primary fibroblasts. Additionally, a derivative showed inhibition against 59 human tumor cell lines with an average GI50 value of 2.57 μM, suggesting that the activity type (antitrypanosomal or anticancer) and its level depend on the character of the enamine fragment in the C5 position of the thiazolidinone core (Holota et al., 2019).
Antimicrobial Activity
Research conducted by Basavarajaiah and Mruthyunjayaswamy (2010) focused on the synthesis of derivatives and their antimicrobial activities. The compounds were prepared and screened for their effectiveness against a panel of bacteria, indicating potential as antimicrobial agents (Basavarajaiah & Mruthyunjayaswamy, 2010).
Aldose Reductase Inhibition
Kučerová-Chlupáčová et al. (2020) investigated derivatives as aldose reductase inhibitors, an approach in treating diabetic complications. The compounds studied were potent inhibitors, with one being over five times more potent than the clinical drug epalrestat. This research indicates a promising route for developing new therapeutic agents for diabetes management (Kučerová-Chlupáčová et al., 2020).
Corrosion Inhibition
Yadav, Gope, and Sarkar (2016) explored the corrosion inhibition performance of synthesized amino acid compounds on mild steel in hydrochloric acid solution. The study found that these compounds acted as mixed-type inhibitors, demonstrating the potential of (Z)-2-(4-oxo-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid derivatives in material science applications, specifically in corrosion protection (Yadav, Gope, & Sarkar, 2016).
Properties
IUPAC Name |
2-[4-hydroxy-5-(2-oxoindol-3-yl)-2-sulfanylidene-1,3-thiazol-3-yl]-3-phenylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O4S2/c23-17-15(12-8-4-5-9-13(12)21-17)16-18(24)22(20(27)28-16)14(19(25)26)10-11-6-2-1-3-7-11/h1-9,14,24H,10H2,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTWLTGZPEIWZCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)N2C(=C(SC2=S)C3=C4C=CC=CC4=NC3=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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